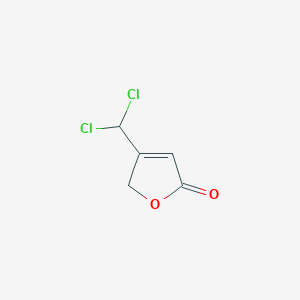
18-Hidroxicorticosterona
Descripción general
Descripción
La 18-Hidroxicorticosterona es un esteroide endógeno y un derivado de la corticosterona. Juega un papel crucial como intermedio en la biosíntesis de aldosterona, una hormona esencial para regular los niveles de sodio y potasio en el cuerpo . Este compuesto se sintetiza en la zona glomerulosa de la corteza adrenal y está involucrado en la vía biosintética de los corticosteroides .
Aplicaciones Científicas De Investigación
La 18-Hidroxicorticosterona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Usada como precursor en la síntesis de varios corticosteroides y compuestos relacionados.
Biología: Estudiada por su papel en la regulación del equilibrio de electrolitos y la presión arterial.
Industria: Utilizada en la producción de productos farmacéuticos y como marcador bioquímico en diagnósticos clínicos.
Mecanismo De Acción
La 18-Hidroxicorticosterona ejerce sus efectos principalmente a través de su papel como intermedio en la biosíntesis de aldosterona. Es hidroxi-lada por la aldosterona sintasa para formar aldosterona, que luego se une a los receptores mineralocorticoides en los riñones. Esta unión promueve la reabsorción de sodio y la excreción de potasio, regulando así el equilibrio de electrolitos y la presión arterial .
Compuestos Similares:
18-Hidroxicortisol: Otro derivado hidroxilado de la corticosterona.
18-Oxocorticosterona: Una forma oxidada de la this compound.
Aldosterona: El producto final en la vía de biosíntesis que involucra la this compound.
Singularidad: La this compound es única debido a su papel específico como intermedio en la biosíntesis de aldosterona. Su hidroxilación selectiva en la posición 18 la distingue de otros corticosteroides y la convierte en un componente crítico en la regulación del equilibrio de electrolitos .
Análisis Bioquímico
Biochemical Properties
18-Hydroxycorticosterone interacts with various enzymes and proteins in the body. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .
Cellular Effects
The effects of 18-Hydroxycorticosterone on cells are primarily related to its role in the synthesis of aldosterone. Aldosterone has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
18-Hydroxycorticosterone exerts its effects at the molecular level through its role in the synthesis of aldosterone and corticosterone. It spontaneously and reversibly converts to various less polar forms and derivatives, some of which serve as precursors to aldosterone or corticosterone .
Temporal Effects in Laboratory Settings
It is known that it serves as an intermediate in the synthesis of aldosterone and corticosterone, indicating its stability and long-term effects on cellular function .
Metabolic Pathways
18-Hydroxycorticosterone is involved in the corticosteroid biosynthetic pathway. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 18-Hidroxicorticosterona típicamente implica la hidroxilación de la corticosterona. Este proceso está catalizado por la enzima aldosterona sintasa (CYP11B2) en presencia de cofactores como NADPH y oxígeno molecular . Las condiciones de reacción se controlan cuidadosamente para asegurar la hidroxilación selectiva en la posición 18 de la molécula de corticosterona.
Métodos de Producción Industrial: La producción industrial de this compound a menudo emplea métodos biotecnológicos, utilizando microorganismos genéticamente modificados o cultivos celulares que expresan las enzimas necesarias para la biosíntesis. Estos métodos ofrecen alto rendimiento y pureza, lo que los hace adecuados para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 18-Hidroxicorticosterona experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión a 18-oxocorticosterona.
Reducción: Formación de 18-hidroxicortisol.
Sustitución: Hidroxilación en diferentes posiciones.
Reactivos y Condiciones Comunes:
Oxidación: Típicamente involucra reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Utiliza agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: A menudo requiere enzimas o catalizadores específicos para lograr la hidroxilación selectiva.
Productos Principales Formados:
18-Oxocorticosterona: Formada mediante oxidación.
18-Hidroxicortisol: Formada mediante reducción.
Aldosterona: Formada a través de pasos adicionales de hidroxilación y oxidación.
Comparación Con Compuestos Similares
18-Hydroxycortisol: Another hydroxylated derivative of corticosterone.
18-Oxocorticosterone: An oxidized form of 18-Hydroxycorticosterone.
Aldosterone: The final product in the biosynthesis pathway involving 18-Hydroxycorticosterone.
Uniqueness: 18-Hydroxycorticosterone is unique due to its specific role as an intermediate in the biosynthesis of aldosterone. Its selective hydroxylation at the 18th position distinguishes it from other corticosteroids and makes it a critical component in the regulation of electrolyte balance .
Propiedades
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXHZZDNDGLQN-ZVIOFETBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897516 | |
| Record name | 18-Hydroxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 18-Hydroxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
561-65-9 | |
| Record name | 18-Hydroxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,18,21-trihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18-HYDROXYCORTICOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5T0O9SI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




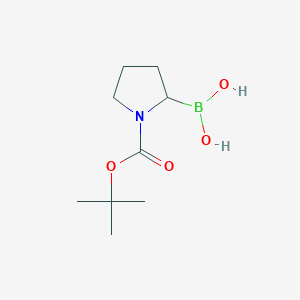
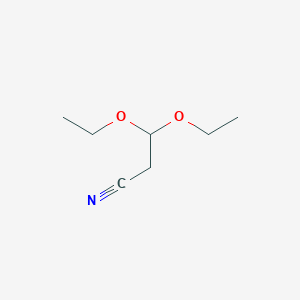
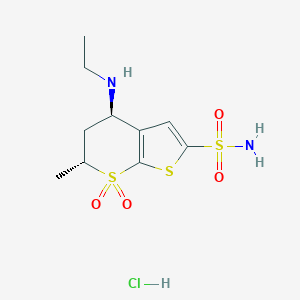
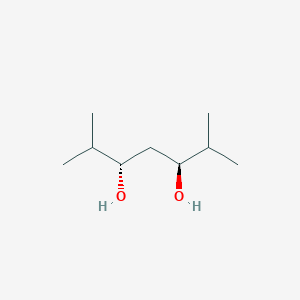
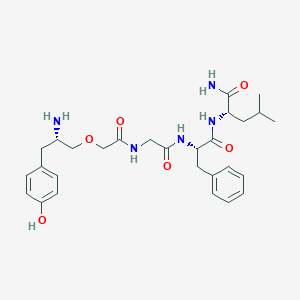


![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)


![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
